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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)benzonitrile
Cat. No.: B8093148
Get Quote

Part 1: Executive Summary & Chemical Identity

3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) is a meta-substituted diaryl ether
scaffold that emerged in the mid-2000s as a high-value building block for drug discovery.[1]
Unlike simple biphenyls, the ether linkage provides rotational flexibility while the meta-
substitution pattern (fluoro and cyano groups) offers a unique electronic profile—balancing
lipophilicity with metabolic stability.[1]

This compound is primarily utilized as a privileged scaffold in the synthesis of:
e HIF-2

Inhibitors: Mimicking the electron-deficient rings found in second-generation hypoxia-
inducible factor inhibitors (e.g., analogs of Belzutifan).[1]

» Kinase Inhibitors: Serving as the hydrophobic "tail" in Type Il kinase inhibitors, targeting the
allosteric pocket of enzymes like p38 MAPK or VEGFR.[1]

e Agrochemicals: Acting as a precursor for phenoxy-based herbicides and insecticides where
fluorination enhances metabolic resistance.[1]
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Property Data

IUPAC Name 3-(3-Fluorophenoxy)benzonitrile

CAS Number 849811-45-6

Molecular Formula

Molecular Weight 213.21 g/mol

SMILES N#Cclccec(Oc2cccc(F)c2)cl

Appearance White to.off—white c-:rystalline solid or oil
(depending on purity)

Boiling Point ~340°C (Predicted at 760 mmHg)

LogP 3.47 (Predicted)

H-Bond Acceptors

2(N,F)

Part 2: Historical Context & Discovery
The "Fluorine Effect" and the Mid-2000s Library Boom

The specific history of 3-(3-Fluorophenoxy)benzonitrile is tied to the "Fluorine Renaissance”

in medicinal chemistry that occurred between 1990 and 2010.[1] While early diaryl ethers were

often simple (e.g., phenoxybenzene), the need for improved metabolic stability (blocking P450

oxidation sites) led researchers to systematically introduce fluorine atoms.[1]

e Pre-2000s: Diaryl ethers were common in agrochemicals (e.g., pyrethroids like Permethrin

intermediates), but often lacked the specific meta-meta substitution pattern required for

precise protein binding pockets.[1]

e 2005-2010 (Discovery Phase): The CAS registration (849811-45-6) aligns with the explosion
of Fragment-Based Drug Discovery (FBDD).[1] Chemical suppliers began synthesizing

libraries of fluorinated benzonitriles to serve as "fragments" that could bind to cryptic pockets

in proteins.[1] The meta-cyano group serves as a versatile handle (convertible to amines,

acids, or heterocycles), while the meta-fluoro group modulates pKa and lipophilicity without

adding excessive steric bulk.[1]
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Strategic Role in HIF-2 Inhibition

The compound's structural motif—an electron-deficient phenyl ring linked to a fluorinated
phenol—closely parallels the pharmacophore of HIF-2

inhibitors developed by companies like Peloton Therapeutics (now Merck).[1] While Belzutifan
(PT2977) uses a slightly different core, 3-(3-Fluorophenoxy)benzonitrile represents a class of
"scaffold-hopping" intermediates tested to optimize potency and oral bioavailability in this
therapeutic class.[1]

Part 3: Synthetic Pathways & Protocols

The synthesis of 3-(3-Fluorophenoxy)benzonitrile relies on forming the diaryl ether bond.[1]
The choice of method depends on scale and the availability of starting materials.[1]

Method A: Nucleophilic Aromatic Substitution ()

This is the preferred industrial route due to cost-effectiveness, provided the benzonitrile ring is
sufficiently activated.[1]

Mechanism: The reaction involves the attack of the 3-fluorophenoxide anion on a 3-
halobenzonitrile.[1] Since the nitrile group is electron-withdrawing (meta-directing but activating
for

at ortho/para positions relative to itself, which is not the case here), this route often requires
high temperatures or a leaving group like nitro or fluoro to facilitate the attack at the meta
position, or the use of a specific isomer.[1] Correction: Standard

works best with para or ortho electron-withdrawing groups.[1] For meta substitution, Ullmann
coupling (Method B) is chemically more robust unless using a strongly activated partner like 3-
fluoro-5-nitrobenzonitrile.[1] However, for the direct coupling of 3-fluorophenol and 3-
fluorobenzonitrile, high temperature and polar aprotic solvents are used.[1]

Protocol (Optimized):

o Reagents: 3-Fluorophenol (1.0 equiv), 3-Fluorobenzonitrile (1.1 equiv), Potassium
Carbonate (

, 2.0 equiv).[1]
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Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

Conditions: Heat to 140-160°C for 12—24 hours under nitrogen.

Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer
with brine, dry over

, and concentrate.[1]

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Copper-Catalyzed Ulimann Coupling (The
"Gold Standard")

This method is more versatile for meta-substituted systems where
is sluggish.[1]
Protocol:

o Reagents: 3-Fluorophenol (1.0 equiv), 3-Bromobenzonitrile (1.0 equiv).[1]

Catalyst: Copper(l) lodide (Cul, 10 mol%).[1]

Ligand: N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (20 mol%).

Base: Cesium Carbonate (

, 2.0 equiv).[1]

Solvent: 1,4-Dioxane or DMF.[1]

Conditions: Reflux (100-110°C) for 16—24 hours.[1]

Yield: Typically 75-85%.[1]

Visualization: Synthetic Workflow
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The following diagram illustrates the two primary synthetic pathways and the downstream utility

of the scaffold.

3-Bromobenzonitrile HIF-2a Inhibitors
T Gimam Coupling (o PEvEY)
(Cul, Ligand, Cs2CO3) Yield: ~80%
| 110°C >
3-Fluorophenol 3-(3-Fluorophenoxy)benzonitrile Kinase Inhibitors
\ — Vield: ~60% (CAS: 849811-45-6) (VEGFR/p38)
SnAr Substitution

(K2CO3, DMF)
3-Fluorobenzonitrile 150°C

Agrochemicals
(Herbicides)

Click to download full resolution via product page

Caption: Dual synthetic pathways (Ullmann vs. SnAr) for 3-(3-Fluorophenoxy)benzonitrile

and its downstream applications.

Part 4: Industrial Considerations & Scalability
Impurity Profile

When scaling this reaction, two critical impurities must be monitored:

Homocoupling Products: 3,3'-Biphenyldicarbonitrile (from Ullmann homocoupling).[1]

Hydrolysis Products: 3-(3-Fluorophenoxy)benzamide (formed if water is present during high-
temp workup).[1]

Process Engineering

Solvent Selection: For Green Chemistry compliance, DMSO is preferred over DMF/NMP due
to lower toxicity, though workup requires careful water washing to remove the high-boiling
solvent.[1]

Catalyst Recovery: In the Ullmann route, using heterogeneous Copper on Charcoal (Cu/C)
can allow for catalyst recycling, reducing heavy metal waste in pharmaceutical streams.[1]
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Part 5: Applications in Drug Discovery[1]
The "Scaffold Hopping" Strategy

In medicinal chemistry, 3-(3-Fluorophenoxy)benzonitrile is often used to replace:
e Diphenyl ethers: The fluorine atom blocks metabolic hydroxylation at the 3-position.[1]

o Diphenyl amines: The ether oxygen acts as a hydrogen bond acceptor but not a donor,
altering the solvation profile.[1]

Downstream Derivatization

The nitrile group is a "masked" functional group.[1] It is rarely the final endpoint but rather a
gateway to:

e Benzylamines: Via reduction (

or
), creating a linker for kinase hinge-binders.[1]

o Amidines/Imidates: Via Pinner reaction, crucial for forming benzimidazole or oxadiazole rings
found in GPCR ligands.[1]

e Benzoic Acids: Via hydrolysis, serving as a precursor for amide coupling.[1]

Case Study: HIF-2 Analog Development

While Belzutifan utilizes a specific indanone-benzonitrile core, the 3-(3-
fluorophenoxy)benzonitrile scaffold appears in patent literature as a comparator compound
in the optimization of HIF-2

antagonists.[1] The ether bridge allows the two phenyl rings to adopt a twisted conformation
(approx. 60—90° dihedral angle), which is critical for fitting into the hydrophobic pocket of the
HIF-2

PAS-B domain.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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